molecular formula C19H36N2O2 B1334992 1-Hexadecylimidazolidine-2,4-dione CAS No. 85117-82-4

1-Hexadecylimidazolidine-2,4-dione

Cat. No. B1334992
CAS RN: 85117-82-4
M. Wt: 324.5 g/mol
InChI Key: DRKXRVWPYXYCMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives can be complex, as evidenced by the study on the reaction of nitromethane with aryl isocyanates in the presence of triethylamine. This reaction yielded 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, which are structurally related to 1-Hexadecylimidazolidine-2,4-dione. The synthesis process was carefully monitored using spectroscopic evidence to confirm the structures of the products .

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-dione derivatives can be quite diverse. In one study, the crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione was analyzed using X-ray crystallography. The analysis revealed an unexpected nonplanar conformation with a significant dihedral angle between the benzene and five-membered rings. This highlights the potential for structural diversity within this class of compounds .

Chemical Reactions Analysis

The chemical behavior of imidazolidine-2,4-dione derivatives is an area of interest due to their reactivity. The paper discussing the reaction of nitromethane with aryl isocyanates indicates that these compounds can undergo further chemical transformations, which may be relevant for the synthesis of more complex molecules, including potentially 1-Hexadecylimidazolidine-2,4-dione .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-Hexadecylimidazolidine-2,4-dione are not directly reported, the related compounds studied exhibit interesting intermolecular interactions. These include O–H…O, O–H…N, and N–H…O hydrogen bonds, as well as weak C–H…π interactions. Such interactions are crucial for the stability of the molecular conformation and can influence the physical properties such as solubility and melting point .

Scientific Research Applications

Thiazolidine-2,4-dione Derivatives and Their Applications

  • Medicinal Chemistry : Thiazolidine-2,4-dione is a key heterocyclic nucleus in the design of novel agents for pathophysiological conditions like diabetes, cancer, arthritis, inflammation, microbial infection, and melanoma. Its derivatives, such as thiazolidine-2,4-diones (TZDs), have therapeutic implementations in anti-diabetic (glitazones), anti-cancer, anti-arthritic, anti-inflammatory, anti-oxidant, and anti-microbial treatments (Chadha, Bahia, Kaur, & Silakari, 2015).

Synthesis and Biological Activities of Imidazolidine-2,4-dione Derivatives

  • Synthesis Techniques : New derivatives of imidazolidine-2,4-diones have been synthesized and characterized, showcasing their potential in biological applications, particularly in hypoglycemic activity (Hussain et al., 2015).
  • Biochemical Evaluation : Isoxazoline-thiazolidine-2,4-dione analogues have been synthesized and evaluated for their anti-hyperglycemic agents, showing inhibitory potential against α-amylase and α-glucosidase. These compounds have been tested for safety and non-toxicity, indicating their potential in controlling hyperglycemia and type 2 diabetes mellitus without hepatic toxicity (Fettach et al., 2021).

Electrochemical and Physical Properties

  • Corrosion Inhibition : Imidazolidine-2,4-dione derivatives, such as 3-methyl-5,5′-diphenylimidazolidine-2,4-dione (MPIM), have been used as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit high inhibition efficiency and are adsorbed on the steel surface, indicating their potential in industrial applications (Elbarki et al., 2020).
  • Electrochemical Behavior : The electrochemical behavior of new hydantoin derivatives, including imidazolidine-2,4-diones, has been studied, revealing insights into their redox processes and potential biochemical actions (Nosheen et al., 2012).

Safety And Hazards

1-Hexadecylimidazolidine-2,4-dione has been classified with the signal word “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-hexadecylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(22)20-19(21)23/h2-17H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKXRVWPYXYCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234228
Record name 1-Hexadecylimidazolidine-2,4-dione
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Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexadecylimidazolidine-2,4-dione

CAS RN

85117-82-4
Record name 1-Hexadecyl-2,4-imidazolidinedione
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Record name 1-Hexadecylimidazolidine-2,4-dione
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Record name 1-Hexadecylimidazolidine-2,4-dione
Source EPA DSSTox
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Record name 1-hexadecylimidazolidine-2,4-dione
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